

Titrating MM-589 Concentration for In Vitro Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, **MM-589** effectively disrupts the formation of the MLL methyltransferase complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic gene expression. These application notes provide detailed protocols for titrating **MM-589** concentration in various in vitro assays to assess its biological activity in leukemia cell lines.

Introduction

The MLL family of histone methyltransferases plays a critical role in regulating gene expression, particularly during development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are common drivers of aggressive acute leukemias. The interaction between MLL1 and WDR5 is essential for the catalytic activity of the MLL1 complex. MM-589 targets this interaction, offering a promising therapeutic strategy for MLL-rearranged leukemias. This document outlines key in vitro experiments to determine the optimal concentration of MM-589 for achieving desired biological effects.

Data Presentation



The following tables summarize the quantitative data for **MM-589**'s activity from biochemical and cell-based assays.

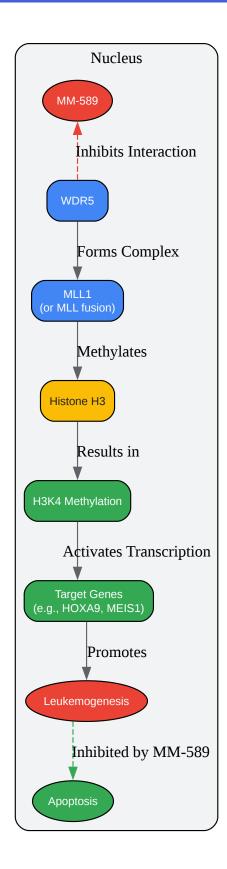
Parameter	Value	Reference(s)
Biochemical Activity		
WDR5 Binding IC₅o	0.90 nM	[1][2][3]
MLL HMT Activity IC50	12.7 nM	[1][2][3]
Cellular Activity		
Cell Line	 IC₅₀ (7 days)	
MV4-11 (MLL-AF4)	0.25 μΜ	[4][5]
MOLM-13 (MLL-AF9)	0.21 μΜ	[4][5]
HL-60 (MLL wild-type)	8.6 μΜ	[2][4][5]

Table 1: Summary of MM-589 In Vitro Activity. HMT: Histone Methyltransferase.

Signaling Pathway

MM-589 disrupts the WDR5-MLL complex, which is crucial for the methylation of Histone H3 at lysine 4 (H3K4). This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins constitutively activate target genes such as HOXA9 and MEIS1, which are critical for leukemogenesis. Inhibition of the WDR5-MLL interaction by MM-589 leads to decreased H3K4 methylation at the promoters of these target genes, resulting in their transcriptional repression and subsequent inhibition of cancer cell growth and survival.

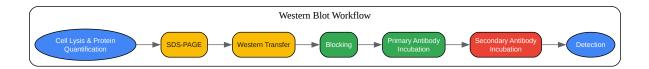












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